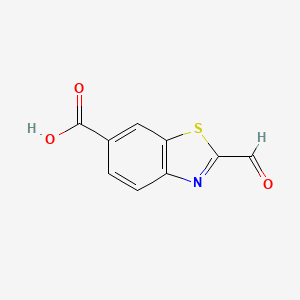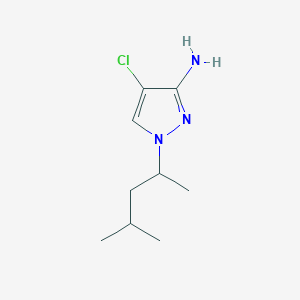
4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 4-position and a 4-methylpentan-2-yl group at the 1-position of the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.
Alkylation: The alkylation of the pyrazole ring at the 1-position with 4-methylpentan-2-yl bromide can be carried out using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Pyrazole oxides.
Reduction: 1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine.
Substitution: 4-Amino-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine.
Applications De Recherche Scientifique
4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chloro group and the pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1-methyl-1H-pyrazol-5-amine: Similar structure but lacks the 4-methylpentan-2-yl group.
4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-5-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine: The compound of interest.
Uniqueness
This compound is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both the chloro group and the 4-methylpentan-2-yl group provides a distinct set of properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C9H16ClN3 |
|---|---|
Poids moléculaire |
201.70 g/mol |
Nom IUPAC |
4-chloro-1-(4-methylpentan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H16ClN3/c1-6(2)4-7(3)13-5-8(10)9(11)12-13/h5-7H,4H2,1-3H3,(H2,11,12) |
Clé InChI |
PDTOZKUNYBHMKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)N1C=C(C(=N1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068067.png)
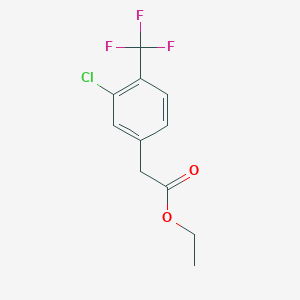
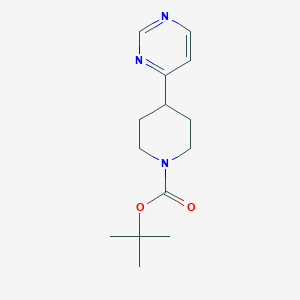

![6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068107.png)

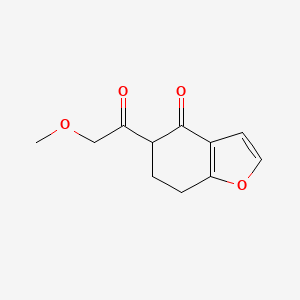
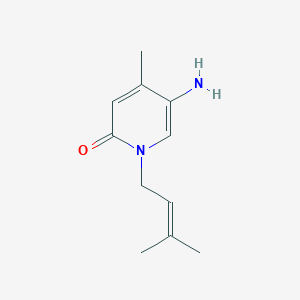
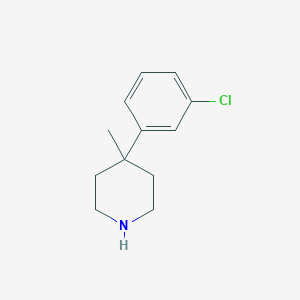

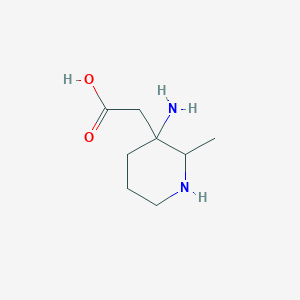

![1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068152.png)
